4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[4,3-d]thiazole core, followed by the introduction of the benzamide group and the sulfonamide moiety. Common reagents used in these reactions include thionyl chloride, amines, and sulfonyl chlorides. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonamide group can mimic natural substrates, leading to inhibition or modulation of biological pathways. The chromeno-thiazole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: can be compared with other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may result in distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-4-13-25(2)31(27,28)16-11-9-15(10-12-16)21(26)24-22-23-20-17-7-5-6-8-18(17)29-14-19(20)30-22/h5-12H,3-4,13-14H2,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKNJQSVYWJJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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